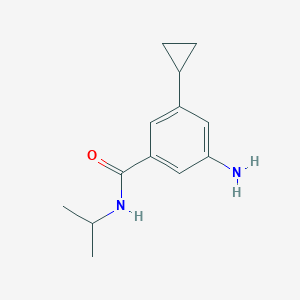
2-Fluoro-4-(oxolan-3-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C10H12FNO2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and an oxolan-3-yloxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-4-(Oxolan-3-yloxy)anilin beinhaltet typischerweise die Reaktion von 2-Fluoranilin mit Oxiran (Ethylenoxid) unter basischen Bedingungen. Die Reaktion verläuft über den nukleophilen Angriff des Anilin-Stickstoffs auf den Oxiranring, was zur Bildung der Oxolan-3-yloxy-Gruppe führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Fluor-4-(Oxolan-3-yloxy)anilin kann durch einen ähnlichen Syntheseweg erzielt werden, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies kann die Verwendung von Katalysatoren und kontrollierte Reaktionsumgebungen beinhalten, um die Reaktion zu erleichtern und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Fluor-4-(Oxolan-3-yloxy)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Amin oder andere reduzierte Formen umwandeln.
Substitution: Das Fluoratom oder die Oxolan-3-yloxy-Gruppe können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-Fluor-4-(Oxolan-3-yloxy)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer industrieller Chemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-4-(Oxolan-3-yloxy)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Fluoratom und die Oxolan-3-yloxy-Gruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen, da sie die Bindungsaffinität und Aktivität der Verbindung beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxolan-3-yloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluoranilin: Ein einfacheres Analogon mit nur einem Fluor-Substituenten am Anilinring.
2-Fluoranilin: Ein weiteres Analogon mit dem Fluor-Substituenten an einer anderen Position.
4-(Oxolan-3-yloxy)anilin: Ein Analogon mit nur der Oxolan-3-yloxy-Gruppe am Anilinring.
Einzigartigkeit
2-Fluor-4-(Oxolan-3-yloxy)anilin ist aufgrund des Vorhandenseins sowohl des Fluoratoms als auch der Oxolan-3-yloxy-Gruppe einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und Reaktivität, wodurch es für bestimmte Anwendungen wertvoll ist, für die andere ähnliche Verbindungen möglicherweise nicht geeignet sind.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-fluoro-4-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H12FNO2/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 |
InChI-Schlüssel |
PRVMYDRISITNMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=CC(=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)


![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
